molecular formula C5H6ClNO B13475904 2,5-dihydro-1H-pyrrole-1-carbonyl chloride

2,5-dihydro-1H-pyrrole-1-carbonyl chloride

Cat. No.: B13475904
M. Wt: 131.56 g/mol
InChI Key: DECGMPZXVISYSF-UHFFFAOYSA-N
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Description

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride is an organic compound with the molecular formula C5H6ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,5-dihydro-1H-pyrrole with thionyl chloride (SOCl2) in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is typically carried out under reflux conditions at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: It can be oxidized to form corresponding carbonyl compounds or reduced to form amines.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the synthesis of this compound.

    Nucleophiles (e.g., amines, alcohols): Used in substitution reactions.

    Oxidizing Agents (e.g., potassium permanganate): Used for oxidation reactions.

    Reducing Agents (e.g., lithium aluminum hydride): Used for reduction reactions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Carbonyl Compounds: Formed through oxidation reactions.

    Amines: Formed through reduction reactions.

Scientific Research Applications

2,5-Dihydro-1H-pyrrole-1-carbonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrrole derivatives that may lack this reactive group.

Properties

Molecular Formula

C5H6ClNO

Molecular Weight

131.56 g/mol

IUPAC Name

2,5-dihydropyrrole-1-carbonyl chloride

InChI

InChI=1S/C5H6ClNO/c6-5(8)7-3-1-2-4-7/h1-2H,3-4H2

InChI Key

DECGMPZXVISYSF-UHFFFAOYSA-N

Canonical SMILES

C1C=CCN1C(=O)Cl

Origin of Product

United States

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